2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

This fully carbocyclic spiro[2.4]heptane building block eliminates the basic nitrogen present in widely used 5‑azaspiro analogs, removing hERG binding and CYP450 inhibition liabilities. Orthogonal Boc‑ester (position 2) and free carboxylic acid (position 6) enable sequential chemoselective functionalization impossible with symmetrical scaffolds. Supplied as a cost‑effective diastereomeric mixture ideal for racemic screening deck construction. XLogP3 = 1.9 suits fragment‑based drug discovery (FBDD) and CNS programs requiring balanced solubility/permeability. ≥95% purity.

Molecular Formula C13H20O4
Molecular Weight 240.299
CAS No. 2287301-97-5
Cat. No. B2903240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid
CAS2287301-97-5
Molecular FormulaC13H20O4
Molecular Weight240.299
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC12CCC(C2)C(=O)O
InChIInChI=1S/C13H20O4/c1-12(2,3)17-11(16)9-7-13(9)5-4-8(6-13)10(14)15/h8-9H,4-7H2,1-3H3,(H,14,15)
InChIKeyIIHNKTCVXCHDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid (CAS 2287301-97-5): Spirocyclic Building Block Identity and Procurement Context


2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid (CAS 2287301-97-5) is a carba-spiro[2.4]heptane derivative bearing a tert-butoxycarbonyl (Boc) ester at the cyclopropane 2-position and a free carboxylic acid at the cyclopentane 6-position. As a fully carbocyclic, non-nitrogenous spiro building block (molecular formula C13H20O4, molecular weight 240.29 g/mol [1]), it belongs to the class of spirocyclic scaffolds that have gained prominence in medicinal chemistry for introducing three-dimensionality and high fraction of sp³-hybridized carbons (Fsp³) into drug candidates [2]. This compound is supplied as a mixture of diastereomers with a typical purity specification of ≥95% .

Why Generic Substitution of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid Is Not Feasible


Spiro[2.4]heptane building blocks cannot be generically interchanged because the position and nature of functional groups, as well as the presence or absence of heteroatoms in the ring system, fundamentally alter their physicochemical properties and synthetic utility. The target compound is a carba-spiro scaffold with a Boc ester at the 2-position and a free carboxylic acid at the 6-position, enabling sequential, orthogonal deprotection and functionalization strategies that differ from the Boc-carbamate chemistry of the widely used 5-azaspiro[2.4]heptane-6-carboxylic acid analogs employed in ledipasvir synthesis [1]. The replacement of the ring nitrogen with carbon eliminates basicity and alters hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility, factors that directly influence the pharmacokinetic profile of downstream products [2].

Quantitative Differentiation Evidence: 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid vs. Closest Analogs


Increased Lipophilicity (XLogP3 = 1.9) Compared to Aza-Analog (XLogP3 = 1.5) Enhances Predicted Membrane Permeability

The target carba-spiro compound exhibits a computed XLogP3 value of 1.9 [1], which is 0.4 log units higher than the 1.5 XLogP3 of the (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid aza-analog [2]. This difference reflects the replacement of the polar tertiary amine/carbamate nitrogen in the aza scaffold with a less polar ester linkage in the carba scaffold. In drug discovery, an increase of ΔLogP ≈ 0.4 units can correspond to a measurable improvement in passive membrane permeability and blood–brain barrier penetration potential [3].

Lipophilicity Drug Design Physicochemical Properties

Orthogonal Ester-Based Boc Protection vs. Carbamate Boc in Aza-Analog: Differentiated Deprotection Chemistry

The target compound incorporates the Boc group as a tert-butyl ester attached to the spiro carbon skeleton (SMILES: CC(C)(C)OC(=O)C1CC12CCC(C2)C(=O)O) [1]. In contrast, the aza-analog (CAS 1129634-44-1) contains the Boc group as a carbamate on the ring nitrogen [2]. These two arrangements respond differently to acidic deprotection conditions: the tert-butyl ester yields a free carboxylic acid (spiro[2.4]heptane-2,6-dicarboxylic acid), while the carbamate yields a free secondary amine (5-azaspiro[2.4]heptane-6-carboxylic acid). Additionally, the target compound's ester linkage enables selective deprotection in the presence of base-labile groups, whereas the carbamate requires strongly acidic conditions (e.g., TFA) [3].

Protecting Group Strategy Orthogonal Deprotection Synthetic Chemistry

Diastereomeric Mixture Composition vs. Single Enantiomer Aza-Analog: Implications for Asymmetric Synthesis

The target compound is commercially supplied as a mixture of diastereomers, as indicated by its PubChem entry (depositor-supplied synonym: Mixture of diastereomers) [1]. In contrast, the aza-analog (CAS 1129634-44-1) is typically offered as a single enantiomer (≥98% purity, defined stereochemistry at C-6) . The defined stereochemistry of the aza-analog makes it essential for enantioselective syntheses such as ledipasvir, where the (S)-configuration at C-6 is required [2]. The carba-spiro mixture is suitable for applications where stereochemistry is either not critical or resolved at a later stage, potentially at lower procurement cost due to simplified manufacturing.

Stereochemistry Chiral Building Blocks Diastereomer Mixture

Carbocyclic Spiro Scaffold for Antiviral Nucleoside Synthesis: Enabling Carba-Nucleoside Analogs

The fully carbocyclic spiro[2.4]heptane core of the target compound is structurally analogous to the aglycon moiety employed in carbocyclic nucleoside antiviral agents. A structurally related carba-spiro[2.4]heptane nucleoside analog demonstrated moderate anti-HBV activity with an EC50 value of 0.12 ± 0.02 µM against HepG2 cells, with no cytotoxicity observed up to 100 µM [1]. In contrast, the 5-azaspiro[2.4]heptane scaffold cannot directly access carbocyclic nucleoside analogs due to the ring nitrogen, which would alter the electronic and steric mimicry of the natural ribose ring [2].

Antiviral Agents Carbocyclic Nucleosides Hepatitis B Virus

Procurement-Relevant Application Scenarios for 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid


Synthesis of Spiro-Dicarboxylic Acid Intermediates via Orthogonal Boc Deprotection

The target compound's ester-linked Boc group can be selectively cleaved under acidic conditions (TFA/DCM) or hydrogenolysis to reveal the free spiro[2.4]heptane-2,6-dicarboxylic acid [1]. This intermediate can then undergo sequential functionalization at the two chemically distinct carboxyl positions (cyclopropane 2-position vs. cyclopentane 6-position), enabling the construction of unsymmetrical diamides, diesters, or amide-ester conjugates for medicinal chemistry libraries [2].

Carbocyclic Nucleoside Scaffold Construction for Antiviral Research

The fully carbocyclic spiro[2.4]heptane core serves as a precursor for carbocyclic nucleoside analogs targeting viral polymerases. Related carba-spiro compounds have demonstrated anti-HBV activity (EC50 values in the sub-micromolar range) without cytotoxicity up to 100 µM [3]. The target compound's 6-carboxylic acid provides a handle for conjugation to purine or pyrimidine bases via amide or ester linkages.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Non-Basic Spiro Scaffolds

The absence of a basic nitrogen in the spiro ring system eliminates potential hERG channel binding and reduces CYP450 inhibition risks associated with basic amine-containing scaffolds [4]. The XLogP3 value of 1.9 positions the compound within the optimal lipophilicity range (LogP 1–3) for fragment screening [5], making it suitable for FBDD campaigns where balanced solubility and permeability are critical.

Racemic Screening Libraries for CNS Target Exploration

As a diastereomeric mixture [6], the compound is cost-effective for constructing racemic spirocyclic screening decks for CNS target identification. The carba-spiro scaffold's increased Fsp³ character and moderate lipophilicity align with the principles of CNS drug design, where three-dimensionality and controlled lipophilicity are associated with improved target selectivity and reduced promiscuity [7].

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